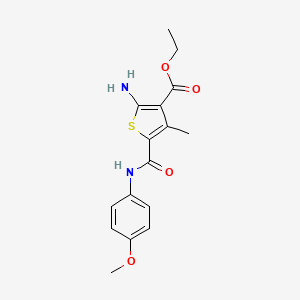
4-(2-Chlorophenyl)benzaldehyde
Descripción general
Descripción
4-(2-Chlorophenyl)benzaldehyde is a chemical compound with the molecular formula C13H9ClO . It appears as a light-yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of 4-(2-Chlorophenyl)benzaldehyde and its derivatives has been a subject of interest in recent years due to their pharmacological potential . A typical reaction of benzaldehyde with phosphonate carbanion yielded chalcones . Another synthesis method involves the reaction of acetophenonethiazole with p-nitrobenzaldehyde .Molecular Structure Analysis
The molecular structure of 4-(2-Chlorophenyl)benzaldehyde consists of 13 carbon atoms, 9 hydrogen atoms, and 1 chlorine atom . The average mass is 216.663 Da and the monoisotopic mass is 216.034195 Da .Chemical Reactions Analysis
Chalcones, which can be synthesized from 4-(2-Chlorophenyl)benzaldehyde, have shown an array of pharmacological and biological effects . They have two aromatic rings that are linked by an aliphatic three-carbon chain and contain the reactive keto-ethylenic group .Physical And Chemical Properties Analysis
4-(2-Chlorophenyl)benzaldehyde has a melting point of 115-118°C and a predicted boiling point of 354.3±25.0 °C . Its predicted density is 1.214±0.06 g/cm3 . It is a solid substance with a pale yellow color .Aplicaciones Científicas De Investigación
Synthesis of Chalcones
The compound can be used in the synthesis of chalcones . Chalcones are an important class of organic compounds with two aromatic rings linked by an aliphatic three-carbon chain . They have shown a wide array of pharmacological and biological effects, including antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial, anti-tumor, and anticancer properties .
Precursor for Flavonoids and Isoflavonoids
Chalcones, which can be synthesized from this compound, can be designed as precursors for flavonoids and isoflavonoids . These are important classes of compounds with various biological activities.
Synthesis of Heterocyclic Rings
Chalcones can be used to obtain several heterocyclic rings through ring closure reactions . Cyanopyridines, pyrazolines, isoxazoles, and pyrimidines having different heterocyclic ring systems and multiple derivatives can be synthesized using chalcones .
Antibacterial Activity
A series of biphenyl and dibenzofuran derivatives, which can be synthesized from this compound, exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
Antimicrobial Agents
The compound can be used in the synthesis of potential antimicrobial agents against antibiotic-resistant bacteria . This is particularly important given the escalating prevalence of antibiotic-resistant bacteria, which has led to a serious global public health problem .
Pharmaceutical Structures
Chalcones can act as synthons by which a range of analogs and novel heterocycles with pharmaceutical structures can be targeted . This opens up possibilities for the development of new drugs with diverse structures.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-chlorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYZSDMJRFWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362749 | |
| Record name | 4-(2-Chlorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39802-78-3 | |
| Record name | 4-(2-Chlorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Chloro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)





